molecular formula C23H20N4O3S B6565826 methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1021257-59-9

methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6565826
CAS No.: 1021257-59-9
M. Wt: 432.5 g/mol
InChI Key: LJANHUYSOFGRBO-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a 4-methylphenyl group, a sulfanyl acetamido linker, and a methyl benzoate substituent. The pyrazolo[1,5-a]pyrazine scaffold is structurally analogous to pyrazolo[1,5-a]pyrimidine systems, which are widely studied for their anticancer, antimicrobial, and herbicidal activities . The compound’s design incorporates a sulfanyl group, which enhances hydrophobic interactions in biological systems, and a methyl benzoate moiety that may influence solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-7-9-16(10-8-15)19-13-20-22(24-11-12-27(20)26-19)31-14-21(28)25-18-6-4-3-5-17(18)23(29)30-2/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJANHUYSOFGRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analog is 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (). Both share the pyrazolo[1,5-a]pyrazine core and sulfanyl acetamido linker but differ in their terminal substituents:

  • Target compound : Methyl benzoate group (electron-withdrawing ester).
  • Analog : Trifluoromethylphenyl group (strongly electron-withdrawing).

The trifluoromethyl group in the analog may enhance binding affinity to hydrophobic pockets in target proteins, whereas the methyl benzoate in the target compound could improve solubility due to its ester functionality .

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
Target compound Pyrazolo[1,5-a]pyrazine 4-Methylphenyl, sulfanyl acetamido, benzoate Hypothesized anticancer
2-{[2-(4-MP)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-CF3Ph]acetamide Pyrazolo[1,5-a]pyrazine 4-Methylphenyl, sulfanyl acetamido, CF3Ph Not explicitly reported
Triazolopyrimidine derivatives () Triazolo[1,5-a]pyrimidine Acetylhydrazone, dichlorophenoxy Herbicidal, fungicidal
Quinazoline-pyrazole hybrids () Quinazoline-pyrazole Aldehyde hydrazones Antimicrobial

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